molecular formula C21H16ClNO3 B11945119 (5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone

(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone

Cat. No.: B11945119
M. Wt: 365.8 g/mol
InChI Key: YJQRBTUAISQJFF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(o-vanillylideneamino)benzophenone typically involves the condensation of 5-chloro-2-aminobenzophenone with o-vanillin under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(o-vanillylideneamino)benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(o-vanillylideneamino)benzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-(o-vanillylideneamino)benzophenone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone
  • 5-Chloro-2-(2-hydroxybenzylamino)benzophenone
  • 2-(N-vanillylideneamino)fluorene
  • N-(vanillylideneamino)phthalimide
  • 2-Chloro-4’-fluoro-benzophenone
  • O-(2-methylallyl)benzophenone oxime
  • Benzophenone O-methylcarbamoyl oxime
  • Benzophenone O-methyloxime

Uniqueness

5-Chloro-2-(o-vanillylideneamino)benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a vanillylideneamino group on the benzophenone core makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

[5-chloro-2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]-phenylmethanone

InChI

InChI=1S/C21H16ClNO3/c1-26-19-9-5-8-15(21(19)25)13-23-18-11-10-16(22)12-17(18)20(24)14-6-3-2-4-7-14/h2-13,25H,1H3

InChI Key

YJQRBTUAISQJFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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